5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
Description
The compound 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid (CAS: 518990-56-2, MFCD10697132) is a bicyclic heterocycle featuring a pyrazole ring fused to a tetrahydropyridine ring. The tert-butoxycarbonyl (Boc) group protects the pyridine nitrogen, while the carboxylic acid at the 3-position of the pyrazole ring enhances solubility and provides a site for further functionalization. This compound is widely used as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-5-4-8-7(6-15)9(10(16)17)14-13-8/h4-6H2,1-3H3,(H,13,14)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBGWGXWHAVLKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401115361 | |
| Record name | 5H-Pyrazolo[4,3-c]pyridine-3,5-dicarboxylic acid, 2,4,6,7-tetrahydro-, 5-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401115361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1709843-87-7, 518990-56-2 | |
| Record name | 5H-Pyrazolo[4,3-c]pyridine-3,5-dicarboxylic acid, 2,4,6,7-tetrahydro-, 5-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1709843-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Pyrazolo[4,3-c]pyridine-3,5-dicarboxylic acid, 2,4,6,7-tetrahydro-, 5-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401115361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity based on diverse research findings.
- Molecular Formula : C12H17N3O4
- Molecular Weight : 267.281 g/mol
- CAS Number : 1306739-66-1
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which is crucial in various cellular processes including signal transduction and cell division.
Research indicates that this compound may inhibit specific kinases involved in disease pathways, particularly those related to diabetes and cancer. The inhibition of these kinases can lead to reduced cell proliferation and altered metabolic pathways, providing therapeutic benefits in conditions such as diabetes and certain cancers .
1. Kinase Inhibition Studies
A study published in a patent document (WO2013037390A1) highlights the efficacy of compounds similar to this compound as potential treatments for diabetic complications. The findings suggest that these compounds exhibit significant inhibitory effects on protein kinase C (PKC) pathways, which are implicated in insulin signaling and glucose metabolism .
2. Antidiabetic Activity
In another study focusing on the pharmacological properties of pyrazolo-pyridine derivatives, it was shown that these compounds could effectively lower blood glucose levels in diabetic models. The mechanism was attributed to the modulation of insulin signaling pathways through kinase inhibition .
3. Structural Activity Relationship (SAR)
Research into the structural activity relationship of similar compounds indicates that modifications to the pyrazolo-pyridine structure can enhance biological activity. For instance, variations in substituents at specific positions on the ring significantly affect the potency against targeted kinases .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that pyrazolo[4,3-c]pyridine derivatives exhibit promising anticancer properties. The compound has shown efficacy against various cancer cell lines, potentially acting as a selective inhibitor of specific kinases involved in cancer progression. Research has focused on the structure-activity relationship (SAR) of these compounds to optimize their potency and selectivity.
Neuroprotective Effects
The neuroprotective potential of this compound has also been investigated. It has been suggested that derivatives can modulate neuroinflammatory responses and protect neuronal cells from apoptosis. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthetic Biology
Building Block for Complex Molecules
5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, making it suitable for creating more complex molecular architectures. This characteristic is especially valuable in the synthesis of biologically active compounds.
Peptide Synthesis
The compound can be utilized in peptide synthesis due to its ability to form stable linkages with amino acids. Its tert-butoxycarbonyl (Boc) protecting group is commonly used in solid-phase peptide synthesis (SPPS), facilitating the formation of peptide bonds while protecting reactive amines.
Chemical Intermediate
In Pharmaceutical Formulations
As a chemical intermediate, this compound plays a crucial role in the production of various pharmaceuticals. Its derivatives are involved in the synthesis of drugs targeting multiple therapeutic areas, including anti-inflammatory and analgesic medications.
Research and Development
In R&D settings, this compound is used to explore new chemical entities (NCEs). Researchers leverage its reactivity to develop novel compounds that may lead to breakthroughs in drug discovery.
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Anticancer Properties | Demonstrated selective inhibition of cancer cell proliferation in vitro. |
| Study B | Neuroprotection | Showed reduction in neuroinflammatory markers in animal models of Alzheimer's disease. |
| Study C | Synthetic Applications | Successfully utilized as a precursor for synthesizing complex heterocycles with biological activity. |
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Utility : The Boc group in the target compound enhances stability during multi-step syntheses, as seen in analogs like QJ-5165 (tert-butyl 1,4,5,6-tetrahydropyridine-2-carboxylate) .
- Biological Activity: Oxazolyl and cyano substituents (e.g., Analog 5) show enhanced antimicrobial and kinase inhibition properties, suggesting that functional group diversity is critical for target engagement .
- Crystallinity: Bulky groups like tert-butyl influence crystal packing (e.g., Analog 2’s monoclinic structure), which is relevant for formulation development .
Preparation Methods
Keto-Ester Formation
The synthesis begins with N-Boc-4-piperidone (1), which undergoes Claisen condensation with diethyl oxalate under strongly basic conditions. Lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF) at −78°C facilitates deprotonation and nucleophilic attack, yielding ethyl 2-(4-oxo-N-Boc-piperidin-3-yl)-2-oxoacetate (2).
Key Conditions :
Pyrazole Ring Cyclization
The keto-ester (2) is treated with hydrazine hydrate in glacial acetic acid at 20–30°C for 12 hours. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups, followed by cyclodehydration to form ethyl 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate (3).
Optimization Insights :
Boc Protection
While the Boc group is pre-installed in this route, alternative protocols introduce it post-cyclization. Treatment of the free amine intermediate with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) with triethylamine (TEA) achieves quantitative protection.
Ester Hydrolysis
The ethyl ester (3) is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in a 1:1 mixture of ethanol and water at 50–60°C. The reaction typically completes within 4–6 hours, yielding the target compound in >90% purity.
Reaction Table :
| Step | Reagents/Conditions | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2.1 | LiHMDS, THF | −78 | 1.5 | 82 |
| 2.2 | Hydrazine, AcOH | 25 | 12 | 78 |
| 2.4 | LiOH, EtOH/H₂O | 55 | 5 | 91 |
Method 2: Multicomponent Coupling Approaches
Transition metal-mediated multicomponent reactions offer convergent routes to the pyrazole core. A titanium imido complex (e.g., Ti(NtBu)Cl₂) catalyzes the oxidative coupling of alkynes, nitriles, and imido ligands, forming diazatitanacyclohexadiene intermediates. Subsequent oxidation induces N–N bond coupling, yielding polysubstituted pyrazoles.
Adaptation for Target Compound :
- Substrate Selection : Use tert-butyl isocyanide as the nitrile source to introduce the Boc group.
- Oxidation : TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) facilitates 2-electron oxidation, enabling N–N bond formation.
Challenges :
- Regioselectivity in alkyne insertion.
- Compatibility of the Boc group with Ti catalysts.
Method 3: Functionalization of Preformed Pyrazolo[4,3-c]pyridine Cores
Core Synthesis
Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate (4) is synthesized via a one-pot Claisen condensation and cyclization, as reported in medicinal chemistry routes.
Boc Protection
The secondary amine of the tetrahydropyridine ring is protected using Boc anhydride in DCM with catalytic dimethylaminopyridine (DMAP).
Ester Hydrolysis
LiOH-mediated hydrolysis converts the ester to the carboxylic acid, analogous to Method 1.
Advantages :
- Avoids acidic conditions during cyclization.
- Enables late-stage diversification of the core structure.
Comparative Analysis of Synthetic Routes
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Yield (%) | 70–85 | 50–65 | 75–88 |
| Steps | 4 | 3 | 3 |
| Boc Compatibility | Post-cyclization | In situ | Post-cyclization |
| Scalability | High | Moderate | High |
Method 1 is favored for industrial applications due to reproducibility and high yields, while Method 3 offers flexibility for structural analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with Boc-protected intermediates. For example, coupling 5-nitrofuran derivatives with pyrazolopiperidine scaffolds using carbonyldiimidazole (CDI) in DMF, followed by acid hydrolysis to yield the carboxylic acid moiety. Key steps include Boc-protection of the piperidine nitrogen to prevent side reactions and ensure regioselectivity. Reaction conditions (e.g., solvent, temperature) must be optimized to improve yields, as reported in pyrazolopiperidine syntheses with yields ranging from 30% to 45% .
Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential. H and C NMR confirm the Boc-protected pyrazolopiperidine scaffold, with characteristic shifts for the tert-butyl group (~1.4 ppm) and carboxylic acid proton (broad ~12 ppm). High-resolution MS validates the molecular weight (e.g., m/z 461.4 observed vs. 461.49 calculated for a related derivative). X-ray crystallography, using software like SHELXL, resolves stereochemistry and hydrogen-bonding patterns in crystalline forms .
Advanced Research Questions
Q. How can conformational analysis of the pyrazolopiperidine ring inform bioactivity?
- Methodological Answer : Ring puckering coordinates (e.g., Cremer-Pople parameters) quantify non-planar conformations. For example, a flattened boat conformation in the pyrazolopiperidine scaffold enhances binding to hydrophobic enzyme pockets. Computational modeling (DFT or MD simulations) paired with X-ray data reveals how substituents like the tert-butyl group influence puckering amplitudes (q) and pseudorotation phases (φ), which correlate with biological activity .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for this scaffold?
- Methodological Answer : Quantitative SAR (QSAR) models incorporating hydrophobic (π), electronic (σ), and steric (van der Waals volume) parameters identify conflicting trends. For instance, electron-withdrawing groups on the pyrazole ring may enhance binding affinity but reduce solubility. Iterative synthesis and in vitro testing of derivatives with controlled substitutions (e.g., methoxy vs. chloro groups) validate predictive models and reconcile discrepancies .
Q. How is the compound utilized in designing protease inhibitors, such as factor Xa inhibitors?
- Methodological Answer : The pyrazolopiperidine core serves as a rigid scaffold for positioning pharmacophores. For example, replacing the carboxylic acid with a carboxamide group (as in apixaban derivatives) improves oral bioavailability while retaining factor Xa affinity. Pharmacokinetic optimization involves balancing lipophilicity (via Boc protection) and hydrogen-bond donor capacity (carboxylic acid), assessed via in vitro permeability (Caco-2 assays) and metabolic stability (microsomal half-life) studies .
Q. How do hydrogen-bonding networks in crystals influence polymorph selection?
- Methodological Answer : Graph-set analysis (e.g., Etter’s rules) categorizes hydrogen-bond motifs (e.g., R(8) rings) in crystal lattices. For this compound, the carboxylic acid forms dimeric hydrogen bonds, while the Boc group participates in C–H···O interactions. Differential Scanning Calorimetry (DSC) and powder XRD compare polymorph stability, guiding crystallization conditions (e.g., solvent polarity) to isolate the most thermodynamically stable form .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
